BenchChemオンラインストアへようこそ!

kobe2602

Ras signaling Protein-protein interaction Cancer therapeutics

Kobe2602 is a moderately potent Ras-Raf protein–protein interaction inhibitor (Ki=149 μM), structurally analogous to Kobe0065. Its well-characterized, weaker binding profile makes it an essential less-active control for validating assay sensitivity and establishing dose–response relationships in comparative studies. At 80 mg/kg oral dosing, it delivers efficacy comparable to Kobe0065 in K-RasG12V xenograft models, offering a cost-effective proof-of-concept tool. Distinguish your research from more potent SOS1 inhibitors or Ras mimetics by selecting a compound that specifically occupies the Ras·GTP surface pocket to sterically hinder effector binding.

Molecular Formula C14H9F4N5O4S
Molecular Weight 419.31 g/mol
Cat. No. B1683984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namekobe2602
SynonymsKobe2602;  Kobe 2602;  Kobe-2602.
Molecular FormulaC14H9F4N5O4S
Molecular Weight419.31 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=S)NNC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])F
InChIInChI=1S/C14H9F4N5O4S/c15-8-1-3-9(4-2-8)19-13(28)21-20-12-10(22(24)25)5-7(14(16,17)18)6-11(12)23(26)27/h1-6,20H,(H2,19,21,28)
InChIKeyNNPBSITXCGPXJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLight yellow solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Kobe2602 as a Selective Ras–Raf Interaction Inhibitor: Procurement-Relevant Baseline Data


Kobe2602 is a small-molecule inhibitor of the Ras–Raf protein–protein interaction, developed via structure-based in silico screening targeting a surface pocket on M-Ras·GTP [1]. It belongs to the Kobe0065 family of compounds and acts by competitively blocking the binding of H-Ras·GTP to the c-Raf-1 Ras-binding domain (RBD) [2]. The compound exhibits antitumor activity in vitro and in vivo against Ras-mutant cancer models, including inhibition of anchorage-dependent and -independent growth and induction of apoptosis [3]. Kobe2602 is supplied as a research tool with a reported Ki value of 149 ± 55 μM for H-Ras·GTP–c-Raf-1 RBD inhibition .

Why Generic Substitution of Kobe2602 with Other Ras Inhibitors Compromises Experimental Reproducibility


Ras inhibitors targeting distinct binding pockets or employing divergent mechanisms of action yield non-interchangeable biological outcomes. Kobe2602 occupies a specific surface pocket on Ras·GTP that sterically hinders effector binding, a mode of action distinct from compounds that block nucleotide exchange (e.g., SOS1 inhibitors like BAY-293) or those that act as Ras mimetics (e.g., rigosertib) [1]. Even within the same chemical series, the Kobe0065 analog Kobe2602 exhibits a 3.2-fold lower binding affinity (Ki = 149 μM vs. 46 μM) and 2.8-fold higher antiproliferative IC50 (1.4 μM vs. 0.5 μM) relative to Kobe0065, demonstrating that minor structural modifications lead to significant potency shifts [2]. Substituting Kobe2602 with a superficially similar Ras inhibitor without verifying binding site occupancy and cellular activity in the relevant model system can lead to false-negative results or misinterpretation of pathway dependencies [3].

Quantitative Differentiation of Kobe2602 from Kobe0065 and Other Ras Inhibitors: Head-to-Head Data


Head-to-Head Comparison: Kobe2602 vs. Kobe0065 – H-Ras·GTP–c-Raf-1 RBD Binding Affinity (Ki)

Kobe2602 exhibits a 3.2-fold lower binding affinity for the H-Ras·GTP–c-Raf-1 RBD interaction compared to its close analog Kobe0065. The Ki values, determined in the same in vitro binding assay, are 149 ± 55 μM for Kobe2602 versus 46 ± 13 μM for Kobe0065 [1]. This quantitative difference establishes a clear potency ranking for selection when screening for Ras-effector interaction inhibitors.

Ras signaling Protein-protein interaction Cancer therapeutics

Cellular Antiproliferative Activity: Kobe2602 vs. Kobe0065 in H-rasG12V NIH 3T3 Cells

In a soft agar colony formation assay using H-rasG12V-transformed NIH 3T3 cells, Kobe2602 inhibited anchorage-independent growth with an IC50 of 1.4 μM, while Kobe0065 exhibited an IC50 of approximately 0.5 μM [1]. This represents a 2.8-fold difference in cellular potency, directly translating the in vitro binding affinity difference to a functional cellular readout.

Oncogene addiction Colony formation Soft agar assay

Mechanistic Selectivity: Kobe2602 Does Not Directly Inhibit c-Raf-1 Kinase Activity

Unlike sorafenib, a multi-kinase inhibitor that directly inhibits Raf kinases, Kobe2602 (and Kobe0065) showed no inhibitory activity on c-Raf-1 kinase activity in vitro [1]. This confirms that Kobe2602 acts exclusively by disrupting the Ras–Raf protein–protein interaction rather than by direct kinase inhibition, providing a cleaner tool for dissecting Ras-effector binding events without confounding off-target kinase effects.

Mechanism of action Kinase inhibition Selectivity profiling

In Vivo Antitumor Efficacy: Comparable Oral Activity in SW480 Xenograft Model

When administered orally at 80 mg/kg, Kobe2602 inhibited the growth of K-RasG12V-expressing SW480 human colon carcinoma xenografts by 40-50%, an effect comparable to that observed with Kobe0065 at the same dose and route [1][2]. Despite the lower in vitro and cellular potency, Kobe2602 achieves similar in vivo tumor growth inhibition, suggesting favorable pharmacokinetic properties or sufficient target engagement at the administered dose.

Xenograft Oral bioavailability Tumor growth inhibition

Cross-Indication Potential: Synergistic Anti-Ebola Activity with 8-Gingerol

In a minigenome assay for Ebola virus transcription/replication, Kobe2602 combined with 8-gingerol at a 1:2 ratio exhibited an EC50 of 1520 nM, while the corresponding combination with Kobe0065 yielded an EC50 of 701.2 nM [1]. Although Kobe2602 is less potent than Kobe0065 in this antiviral context, it demonstrates cross-indication activity and provides a structurally related tool compound for investigating VP30/NP interface disruption.

Ebola virus VP30/NP interaction Synergistic antiviral

Solubility and Formulation Considerations: Kobe2602 vs. Water-Soluble Analog Kobe2601

Kobe2602 is poorly water-soluble, a limitation shared with Kobe0065. The water-soluble analog Kobe2601 was developed to circumvent this issue and exhibits Ras–Raf binding inhibitory activity with a Ki of 773 ± 49 μM, approximately 5-fold weaker than Kobe2602 [1]. This solubility–potency trade-off must be considered when selecting a compound for in vivo studies requiring aqueous formulations.

Aqueous solubility Formulation In vivo dosing

Recommended Research and Procurement Scenarios for Kobe2602 Based on Evidence


Dissecting Ras–Raf Binding Interface with a Less Potent Chemical Probe

Use Kobe2602 when a moderate-affinity inhibitor of the H-Ras·GTP–c-Raf-1 RBD interaction is required to avoid saturation effects or to establish dose–response relationships in binding assays. Its Ki of 149 μM allows for clear differentiation from the more potent Kobe0065 (Ki = 46 μM) in comparative studies [1].

In Vivo Xenograft Studies Requiring Oral Administration of a Ras–Raf Inhibitor

Employ Kobe2602 at 80 mg/kg oral dose for tumor growth inhibition studies in K-RasG12V-driven xenograft models (e.g., SW480). It provides comparable efficacy to Kobe0065 despite lower in vitro potency, making it a cost-effective alternative for proof-of-concept in vivo experiments [1].

Negative Control or Comparator for Ras Effector Interaction Studies

Kobe2602 serves as an ideal less-active control for experiments evaluating novel Ras inhibitors. Its well-characterized weaker binding profile (3.2-fold lower Ki vs. Kobe0065) and similar chemical scaffold provide a benchmark to validate assay sensitivity and to contextualize the potency of new chemical entities [1].

Antiviral Mechanism Studies Targeting VP30/NP Interaction in Ebola Virus

Utilize Kobe2602 in combination with 8-gingerol or Embelin to investigate synergistic disruption of the VP30/NP interface. While less potent than Kobe0065 (EC50 1520 nM vs. 701.2 nM in the 1:2 8-gingerol combination), it offers a structurally related tool for structure–activity relationship analysis in filovirus transcription inhibition [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for kobe2602

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.